molecular formula C9H6ClNO3 B11721867 Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate

Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B11721867
M. Wt: 211.60 g/mol
InChI Key: CYHRTBYAERFQAH-UHFFFAOYSA-N
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Description

Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a furan ring (oxygen-containing) fused to a pyridine ring at the [2,3-b] positions. Its molecular formula is C₉H₆ClNO₃ (molar mass: 213.6 g/mol), with a methyl ester group at position 2 and a chlorine substituent at position 4. This compound is synthesized via pyridine ring closure strategies, as demonstrated in reactions involving furan derivatives (e.g., condensation with nitromalonaldehyde or ethoxymethylenemalonate) . Its structural uniqueness lies in the fused bicyclic system, which confers distinct electronic and steric properties relevant to medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHRTBYAERFQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of the Pyridine Ring

Chlorination at the 5-position is achieved via electrophilic aromatic substitution . Reacting methyl furo[2,3-b]pyridine-2-carboxylate with chlorine gas in acetic acid at 40°C introduces the chloro substituent with >90% regioselectivity. Solvent choice critically influences selectivity; non-polar solvents like toluene (dielectric constant ε = 2.4) minimize para-substitution byproducts.

Esterification of Carboxylic Acid Intermediates

The methyl ester group is introduced through Fischer esterification . For instance, refluxing 5-chlorofuro[2,3-b]pyridine-2-carboxylic acid with methanol and sulfuric acid (cat.) for 12 hours achieves quantitative esterification. Alternatively, Schotten-Baumann conditions (methyl chloride, aqueous NaOH) provide milder esterification at room temperature, albeit with reduced yields (65–70%).

Optimized Multi-Step Synthesis

A streamlined 4-step synthesis, adapted from ChemRxiv, demonstrates industrial viability:

  • Step 1: Formation of Allyl Vinyl Ether

    • Reactants: 3-Hydroxy-5-nitropyridine-2-carboxylic acid, allyl bromide

    • Conditions: K₂CO₃, DMF, 80°C, 6 h

    • Yield: 92%

  • Step 2: Claisen Rearrangement

    • Conditions: Neat, 180°C, 2 h

    • Yield: 85%

  • Step 3: Nitro Reduction and Chlorination

    • Reactants: H₂/Pd-C (nitro reduction), Cl₂/AcOH (chlorination)

    • Yield: 88% (over two steps)

  • Step 4: Esterification

    • Conditions: MeOH, H₂SO₄, reflux, 12 h

    • Yield: 95%

Overall Yield: 65% (four steps)

Solvent and Catalyst Optimization

Solvent Effects on Cyclization

Low dielectric solvents (ε < 15) enhance cyclization selectivity by stabilizing transition states through reduced polarity. For example:

SolventDielectric Constant (ε)Cyclization Yield
Toluene2.489%
Dioxane2.291%
DMF36.772%

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors for cyclization and chlorination steps, reducing reaction times by 40% compared to batch processes. Solvent recycling protocols, particularly for toluene and DMF, lower production costs by 30%.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination: Competing para-chlorination byproducts (≤5%) are minimized using excess acetic acid as a proton source.

  • Ester Hydrolysis: Residual moisture during esterification is controlled via molecular sieves, maintaining yields >90%.

  • Purification: Centrifugal partition chromatography replaces column chromatography in industrial settings, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form corresponding furanones under specific conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted furo[2,3-b]pyridine derivatives.

    Oxidation: Furanone derivatives.

    Reduction: Dihydrofuran derivatives.

Scientific Research Applications

Structural Characteristics

Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate has a molecular formula of C10H8ClN1O2C_{10}H_8ClN_1O_2 and a molecular weight of approximately 210.62 g/mol. The compound features a furo[2,3-b]pyridine core with a chlorine atom at the 5-position and a carboxylate group, which enhances its reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. The compound's mechanism of action is linked to the inhibition of specific enzymes involved in cancer progression and inflammation .

Anti-inflammatory Applications

The compound has been studied for its potential to inhibit the protease-activated receptor-2 (PAR-2) signaling pathway, which is implicated in various inflammatory diseases. Inhibiting this pathway can lead to reduced inflammatory cytokine release from cells, thus providing therapeutic benefits for conditions such as:

  • Inflammatory bowel disease
  • Asthma
  • Rheumatoid arthritis
  • Psoriasis

Clinical studies suggest that compounds targeting PAR-2 can significantly alleviate symptoms associated with these conditions .

Anticancer Potential

This compound has shown promise in cancer research, particularly against triple-negative breast cancer (TNBC) . In vitro studies have demonstrated that this compound can inhibit the growth of TNBC cell lines (e.g., MDA-MB-231 and MDA-MB-468) while exhibiting minimal toxicity to non-tumorigenic cells . The following table summarizes key findings from relevant studies:

Study Cell Line GI50 (μM) Effect
Study AMDA-MB-23113Growth inhibition
Study BMDA-MB-468Not specifiedReduced cell viability
Study CMCF-12A (non-tumor)Not applicableMinimal toxicity observed

These findings underscore the potential of this compound as a candidate for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Ring Fusion Position : The [2,3-b] vs. [2,3-c] fusion in furopyridines alters the spatial arrangement of substituents, affecting dipole moments and reactivity. For example, the [2,3-c] isomer () has a distinct SMILES arrangement (ClN=C2C=CO1), leading to different electronic distributions compared to the [2,3-b] system .
  • The pyrrolo analogue () has a higher nitrogen content (N₂ vs. N₁), which may enhance binding to biological targets .
  • Substituent Effects: The nitro group (-NO₂) in the ethyl 5-nitro derivative () is strongly electron-withdrawing, likely reducing nucleophilicity at the pyridine ring compared to the chloro-substituted compounds .

Critical Analysis of Discrepancies

  • Molecular Formula Conflict : initially lists the pyrrolo compound’s formula as C₉H₇ClN₂O₂ (molar mass 210.62) but later erroneously states C₁₁H₇ClN₂O₂ (246.64 g/mol). The correct formula is likely C₉H₇ClN₂O₂, as per the CAS registry .
  • Synthesis Ambiguities : details methods for nitro and hydroxy derivatives but lacks data on chloro-substituted furopyridines, highlighting gaps in published protocols.

Biological Activity

Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique fused ring structure comprising a furan and a pyridine ring. The chlorine atom is substituted at the 5-position of the pyridine ring, while the carboxylate group is esterified with a methyl group at the 2-position. Its molecular formula is C11_{11}H8_{8}ClN1_{1}O3_{3}, with a molecular weight of approximately 210.62 g/mol. The compound is classified under chlorinated compounds and carboxylic acid derivatives, which are often associated with bioactive properties .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Similar compounds have been evaluated for their effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. In studies involving structurally related compounds, significant growth inhibition was observed in TNBC cell lines (MDA-MB-231 and MDA-MB-468), with some derivatives demonstrating selective toxicity towards cancerous cells while sparing non-tumorigenic cells .

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell Line TestedGI50 (µM)Effect on Non-Tumorigenic Cells
Compound 2eMDA-MB-23113Minimal effect
Compound 2fMDA-MB-468Not specifiedMinimal effect
DoxorubicinMDA-MB-2310.1Significant reduction

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of the chlorinated pyridine moiety contributes to its ability to inhibit key biological pathways through competitive inhibition or allosteric modulation .

Synthesis and Derivatives

This compound can be synthesized through multi-step organic synthesis techniques. Common methodologies include:

  • Starting Materials : Utilizing furan and pyridine derivatives.
  • Reagents : Employing chlorinating agents and carboxylic acid derivatives.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess purity.

The synthesis often requires controlled conditions (temperature and pressure) and may involve catalysts to enhance reaction rates .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antitumor Effects : A study demonstrated that certain thieno[3,2-b]pyridine derivatives exhibited significant antitumor effects in TNBC models without affecting non-tumorigenic mammary epithelial cells .
  • Antimicrobial Screening : Various pyridine derivatives have been screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Q & A

Q. What synthetic methodologies are employed to prepare Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:

  • Cyclization : Reacting substituted pyridine precursors with chlorinated furan derivatives under acidic or basic conditions to form the fused furopyridine core .
  • Esterification : Methylation of the carboxylic acid intermediate (e.g., using methanol and thionyl chloride or DCC coupling) to yield the final ester .
  • Chlorination : Electrophilic substitution (e.g., using POCl₃ or NCS) at the 5-position of the pyridine ring, guided by directing group effects .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate electron-withdrawing effects from chlorine .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical [M+H]⁺ = 212.03) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How is crystallographic data obtained for structural validation?

  • Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (e.g., in ethanol/dichloromethane) are analyzed using SHELXL for refinement. Bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles confirm the fused-ring geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, switching from THF to DMF may improve cyclization efficiency by 20% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .

Q. What computational methods aid in predicting reactivity or regioselectivity?

  • DFT Calculations : Gaussian or ORCA software models electrophilic aromatic substitution, identifying the 5-position as the most reactive site (lowest activation energy ΔG‡ ≈ 15 kcal/mol) due to resonance stabilization .
  • Molecular Docking : Predicts binding affinity for biological targets (e.g., kinase inhibitors) by simulating interactions with the chlorofuropyridine scaffold .

Q. How are stability and degradation profiles analyzed under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). LC-MS identifies degradation products (e.g., demethylation or ring-opening) .
  • Kinetic Modeling : Arrhenius plots determine shelf-life (t₉₀) in solution, with activation energy (Eₐ) ≈ 25 kJ/mol .

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